Methyl 2-(2-iodophenyl)acetate
Description
Significance of Aryl Iodides in Synthetic Methodologies
Aryl iodides are foundational reagents in the field of organic synthesis, primarily due to their role as substrates in transition-metal catalyzed cross-coupling reactions. wikipedia.org These reactions, which include the Nobel Prize-winning Suzuki, Heck, and Sonogashira couplings, as well as C-N bond-forming processes, are fundamental for the construction of complex organic molecules from simpler precursors. wikipedia.orgnih.gov
The particular reactivity of aryl iodides is a direct consequence of the carbon-iodine (C-I) bond's characteristics. Among the common halogens used in synthesis, the C-I bond is the weakest. wikipedia.org This facilitates the crucial oxidative addition step in catalytic cycles, often allowing reactions to proceed under milder conditions than those required for the corresponding aryl bromides and chlorides. wikipedia.org While their application in palladium-catalyzed C-N couplings has historically presented challenges, such as reaction inhibition by iodide byproducts, modern advancements in ligand design and the use of specific solvent systems have largely overcome these issues. nih.govacs.org This has solidified the position of aryl iodides as highly proficient substrates across a broad spectrum of coupling reactions. nih.gov
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kcal/mol) |
|---|---|
| C-F | 115 wikipedia.org |
| C-Cl | 83.7 wikipedia.org |
| C-Br | 72.1 wikipedia.org |
| C-I | 57.6 wikipedia.org |
Evolution of Research on 2-Substituted Iodophenyl Compounds
The scientific focus on iodophenyl compounds has progressed from simple aryl iodides to more intricate, functionalized derivatives. The introduction of substituents, especially at the 2-position (ortho to the iodine), creates unique steric and electronic environments, rendering these compounds valuable precursors for a diverse array of complex molecular architectures.
A key example is 2-iodophenylacetic acid, which serves as a starting material for various derivatives and is known to participate in palladium-catalyzed reactions with allenes. sigmaaldrich.com Research has also been directed towards the targeted synthesis of specifically substituted iodophenyl compounds. For instance, the development of synthetic routes to terminal p-iodophenyl-substituted fatty acids was pursued to create tools for studying metabolic processes. nih.gov Furthermore, the use of substituted iodinated molecules, such as iodinated flavones, as intermediates for synthesizing complex natural products via Sonogashira coupling highlights the strategic importance of the iodo-group as a versatile functional handle for subsequent chemical modifications. researchgate.net
Scope and Research Trajectory of Methyl 2-(2-iodophenyl)acetate and its Structural Congeners
Within the class of 2-substituted iodophenyl compounds, this compound stands out as a significant research chemical. Its fundamental physicochemical properties have been well-documented.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 66370-75-0 chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C9H9IO2 chemicalbook.comsigmaaldrich.comacrotein.com |
| Molecular Weight | 276.07 g/mol chemicalbook.comsigmaaldrich.comsigmaaldrich.comacrotein.com |
| IUPAC Name | methyl (2-iodophenyl)acetate sigmaaldrich.com |
| Physical Form | Solid or Liquid sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 114 °C @ 1.5 mmHg sigmaaldrich.com |
The synthesis of this compound is commonly achieved via the esterification of its corresponding carboxylic acid, 2-iodophenylacetic acid. sigmaaldrich.comchemicalbook.com A documented laboratory method involves the reaction of 2-iodophenylacetic acid with (trimethylsilyl)diazomethane. chemicalbook.com
The research interest in this compound and its structural relatives stems from their potential as versatile building blocks. The molecule possesses two distinct reactive sites: the aryl iodide, which is amenable to a host of cross-coupling reactions, and the methyl acetate (B1210297) group, which can be hydrolyzed or otherwise transformed. This dual functionality makes it a valuable intermediate. The ortho-arrangement of the iodo and acetate-bearing methylene (B1212753) groups is particularly well-suited for intramolecular cyclization reactions, providing access to a variety of important heterocyclic ring systems.
The study of its structural congeners further broadens its synthetic utility. These include positional isomers like Methyl 2-(4-iodophenyl)acetate, analogues with different functional groups such as 2-(2-Iodophenyl)acetonitrile, and derivatives with additional substituents on the aromatic ring, for example, Methyl 2-(4-amino-3-iodophenyl)acetate. chemspider.combldpharm.combldpharm.com
Table 3: Selected Structural Congeners of this compound
| Compound Name | CAS Number | Molecular Formula | Relationship |
|---|---|---|---|
| 2-Iodophenylacetic acid sigmaaldrich.com | 18698-96-9 sigmaaldrich.com | C8H7IO2 sigmaaldrich.com | Carboxylic acid precursor |
| Methyl 2-(4-iodophenyl)acetate chemspider.com | 17696-59-2 | C9H9IO2 chemspider.com | Positional isomer |
| 2-(2-Iodophenyl)acetonitrile bldpharm.com | 40400-15-5 bldpharm.com | C8H6IN bldpharm.com | Acetonitrile analogue |
| Methyl 2-(4-amino-3-iodophenyl)acetate bldpharm.com | 374933-81-0 bldpharm.com | C9H10INO2 | Ring-substituted analogue |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-iodophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHWTTUTWBNFGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 2 2 Iodophenyl Acetate and Its Precursors
Direct Synthesis Strategies for Methyl 2-(2-iodophenyl)acetate
The direct formation of this compound can be achieved through several efficient synthetic routes. These methods focus on either constructing the ester functionality on a pre-existing iodinated phenylacetic acid core or by introducing the iodine atom onto the phenylacetate (B1230308) framework in a targeted manner.
Esterification Reactions for this compound Formation
The most straightforward approach to synthesizing this compound is through the esterification of its corresponding carboxylic acid, 2-(2-Iodophenyl)acetic acid. This classic transformation involves the reaction of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.
One documented method involves the use of (trimethylsilyl)diazomethane, which provides a mild and efficient route to the methyl ester from the carboxylic acid precursor. chemicalbook.com Standard acid-catalyzed esterification, such as refluxing the acid in methanol with a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid, is also a common and effective strategy. google.com These reactions are typically high-yielding and represent a reliable method for accessing the title compound.
Table 1: Selected Esterification Methods for this compound
| Starting Material | Reagent | Conditions | Product |
| 2-(2-Iodophenyl)acetic acid | Methanol, Acid Catalyst (e.g., H₂SO₄) | Reflux | This compound |
| 2-(2-Iodophenyl)acetic acid | (Trimethylsilyl)diazomethane | N/A | This compound chemicalbook.com |
Targeted Iodination Routes to the 2-(2-iodophenyl)acetate Scaffold
An alternative strategy involves the direct iodination of a phenylacetate precursor. This approach is particularly useful when the non-iodinated starting material is more readily available. The key challenge is to achieve regioselective iodination at the ortho-position of the phenyl ring.
For the analogous ethyl ester, ethyl 2-(2-iodophenyl)acetate, a common synthetic method is the direct iodination of ethyl phenylacetate. This reaction typically employs molecular iodine in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, to generate the electrophilic iodine species required for aromatic substitution. smolecule.com Similar conditions can be applied for the synthesis of the methyl ester, providing a direct entry to the target molecule from methyl phenylacetate. The reaction conditions must be carefully controlled to favor the formation of the ortho-isomer and minimize the production of other isomers.
Synthesis of Key Intermediates and Related Iodophenylacetic Acid Derivatives
The synthesis of this compound relies on the availability of key precursors, primarily 2-(2-iodophenyl)acetic acid and its other alkyl ester analogs. Furthermore, the derivatization of the phenyl ring allows for the creation of a diverse range of substituted iodophenylacetic acids.
Preparation of 2-(2-Iodophenyl)acetic Acid and its Salts
2-(2-Iodophenyl)acetic acid is a crucial, commercially available intermediate for the synthesis of its esters and other derivatives. semanticscholar.orgconicet.gov.arresearchgate.netoakwoodchemical.com Its preparation can be accomplished through several synthetic pathways. One established method involves the hydrolysis of 2-iodobenzyl cyanide. sigmaaldrich.com This two-step sequence typically starts with the Sandmeyer reaction of 2-iodoaniline (B362364) to introduce the cyanide group, followed by acidic or basic hydrolysis to yield the carboxylic acid.
Another approach involves the reduction of mandelic acids. A general method for synthesizing phenylacetic acids utilizes an iodide-catalyzed reduction of the corresponding mandelic acid, using phosphorous acid as the stoichiometric reductant. nih.gov This method relies on the in-situ generation of hydroiodic acid.
The compound is a white crystalline solid with a melting point in the range of 116-119 °C. sigmaaldrich.com It serves as a versatile starting material for further chemical transformations, including palladium-catalyzed reactions with allenes. sigmaaldrich.com
Synthesis of Ethyl 2-(2-iodophenyl)acetate and other Alkyl Esters
Ethyl 2-(2-iodophenyl)acetate is another important derivative that serves as a versatile intermediate in organic synthesis. Its synthesis is most commonly achieved through the direct iodination of ethyl phenylacetate, using iodine and an oxidizing agent like nitric acid. smolecule.com This method allows for the introduction of the iodine atom at the ortho position of the phenyl ring.
Alternatively, like its methyl counterpart, it can be prepared by the esterification of 2-(2-iodophenyl)acetic acid with ethanol (B145695) under acidic conditions. This compound is a colorless oil and is utilized in various synthetic applications, including photostimulated reactions and cross-coupling processes. semanticscholar.org
Derivatization of the Phenyl Ring: Substituted Iodophenylacetic Acids
The core structure of iodophenylacetic acid can be further modified by introducing additional substituents onto the phenyl ring, leading to a range of useful building blocks.
2-(3-Iodo-2-methylphenyl)acetic acid : This derivative incorporates both an iodine atom and a methyl group on the phenyl ring. glpbio.combldpharm.com The synthesis of such compounds often involves multi-step sequences starting from appropriately substituted anilines or benzoic acids. For instance, a synthetic route could begin with a substituted toluene (B28343) derivative, followed by iodination and subsequent elaboration of the acetic acid side chain.
2-(5-Bromo-2-iodophenyl)acetic acid : This compound features both bromine and iodine atoms on the aromatic ring. biosynth.combldpharm.comfluorochem.co.uk Its synthesis typically starts from a bromo-substituted precursor. For example, starting from a bromoaniline, a Sandmeyer reaction can be used to introduce the iodine, followed by steps to construct the acetic acid moiety. The presence of two different halogen atoms allows for selective cross-coupling reactions at either the iodo or bromo position, making it a valuable synthetic intermediate.
Table 2: Featured Iodophenylacetic Acid Derivatives
| Compound Name | CAS Number | Key Features |
| 2-(3-Iodo-2-methylphenyl)acetic acid | 1261554-90-8 | Contains iodo and methyl substituents on the phenyl ring. bldpharm.com |
| 2-(5-Bromo-2-iodophenyl)acetic acid | 702641-01-8 | Contains both bromo and iodo substituents, allowing for selective reactions. biosynth.combldpharm.com |
Preparation of Amino-substituted Analogues (e.g., Methyl 2-amino-2-(2-iodophenyl)acetate)
A plausible synthetic route to methyl 2-amino-2-(2-iodophenyl)acetate via the Strecker synthesis would commence with 2-iodobenzaldehyde (B48337). The reaction involves the formation of an α-aminonitrile from the aldehyde, an ammonia (B1221849) source (like ammonium (B1175870) chloride), and a cyanide source (such as sodium or potassium cyanide). masterorganicchemistry.comchemistrylearner.com The resulting α-aminonitrile can then be hydrolyzed under acidic or basic conditions to afford the corresponding α-amino acid. Subsequent esterification would yield the target methyl ester.
Proposed Strecker Synthesis Route:
Imine Formation: 2-iodobenzaldehyde reacts with ammonia (from NH₄Cl) to form an imine.
Cyanide Addition: The cyanide ion attacks the imine to form 2-amino-2-(2-iodophenyl)acetonitrile.
Nitrile Hydrolysis: The α-aminonitrile is hydrolyzed with aqueous acid to yield 2-amino-2-(2-iodophenyl)acetic acid.
Esterification: The amino acid is then esterified, for example, by reaction with methanol in the presence of an acid catalyst (e.g., HCl or SOCl₂), to produce methyl 2-amino-2-(2-iodophenyl)acetate.
An alternative approach could involve the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org This would likely involve the amination of a suitable precursor, such as methyl 2-bromo-2-(2-iodophenyl)acetate, although the synthesis of this specific precursor would be an additional synthetic challenge.
Advanced Approaches to Functionalized Iodophenyl Systems
The functionalization of the iodophenyl ring system provides access to a diverse range of compounds with potential applications in medicinal chemistry and materials science. The following sections detail advanced strategies for the synthesis of N-functionalized amides, complex acetals, and sulfamoylacetates derived from 2-iodophenyl precursors.
N-functionalized 2-iodophenyl amides are important intermediates, particularly for the synthesis of nitrogen-containing heterocyclic compounds through intramolecular cyclization reactions. rsc.org Several modern synthetic strategies have been developed to access these compounds.
One effective method is the Ullmann-Finkelstein tandem reaction. This approach allows for the synthesis of N-(iodophenyl)-amides from the corresponding amides and iodo-bromobenzenes. The reaction is typically catalyzed by a copper(I) iodide/N,N'-dimethyl-cyclohexane-1,2-diamine system with a base such as potassium phosphate (B84403) in a solvent like dioxane. This method is advantageous as it often proceeds with good yields and tolerates a variety of functional groups on both the amide and the aryl halide.
Palladium-catalyzed reactions are also central to the synthesis of N-functionalized 2-iodophenyl amides. For instance, the intramolecular cyclization of o-iodoanilines bearing furan (B31954) rings, derived from Ugi adducts, can lead to the formation of N-unprotected 2-amide-substituted indoles. rsc.org This cascade reaction involves a dearomatizing arylation, opening of the furan ring, and deprotection of the nitrogen atom. rsc.org
Recent advances in amidation reactions, such as those involving the activation of amides or the use of novel catalytic systems, provide further avenues for the synthesis of these valuable compounds. rsc.orgnih.gov
| Method | Catalyst/Reagents | Key Features |
| Ullmann-Finkelstein Tandem Reaction | CuI / N,N'-dimethyl-cyclohexane-1,2-diamine, K₃PO₄ | One-step synthesis from amides and iodo-bromobenzenes. |
| Palladium-Catalyzed Cyclization | Pd catalyst | Forms heterocyclic structures from o-iodoaniline derivatives. |
| Ugi Adduct Cyclization | Pd catalyst | Leads to N-unprotected 2-amide-substituted indoles. rsc.org |
The development of novel protecting groups is crucial in modern carbohydrate chemistry. The [1-cyano-2-(2-iodophenyl)]ethylidene group has been introduced as an acetal (B89532) protecting group for carbohydrate thioglycoside donors. acs.orgnih.gov These acetals are valuable for the stereoselective formation of glycosidic bonds.
The synthesis of these acetals is achieved under mild conditions. Typically, a 4,6-diol of a carbohydrate is reacted with triethyl (2-iodophenyl)orthoacetate in the presence of an acid catalyst like camphorsulfonic acid (CSA). acs.org This is followed by treatment with trimethylsilyl (B98337) cyanide (TMSCN) and a Lewis acid such as boron trifluoride etherate. acs.orgnih.gov This method is compatible with a wide range of other protecting groups commonly used in carbohydrate synthesis.
A key feature of the 4,6-O-[1-cyano-2-(2-iodophenyl)ethylidene] acetal is its ability to undergo tin-mediated radical fragmentation. This reaction can be used to generate synthetically challenging deoxy sugars, such as β-rhamnopyranosides, with high yields. acs.orgnih.gov The regioselectivity of the radical fragmentation can be influenced by the stereochemistry of the carbohydrate.
| Reactants | Reagents | Product | Key Application |
| Carbohydrate 4,6-diol, Triethyl (2-iodophenyl)orthoacetate | 1. CSA; 2. TMSCN, BF₃·OEt₂ | 4,6-O-[1-Cyano-2-(2-iodophenyl)ethylidene] acetal | Stereoselective glycosylation and synthesis of deoxy sugars. acs.orgnih.gov |
Methyl 2-[N-(2-iodophenyl)sulfamoyl]acetate is a precursor for the synthesis of benzannelated sultams, which are of interest in medicinal chemistry. The preparation of this compound has been reported through a straightforward procedure. beilstein-journals.org
The synthesis involves the reaction of commercially available 2-iodoaniline with methyl (chlorosulfonyl)acetate. beilstein-journals.org The reaction is typically carried out in the presence of a base, such as pyridine, in a suitable solvent like acetonitrile. The reaction mixture is heated to facilitate the sulfonylation of the aniline.
Further N-alkylation of the resulting sulfonamide can be achieved to provide precursors for intramolecular palladium-catalyzed arylation, leading to the formation of cyclic sultam structures. beilstein-journals.org
| Reactants | Reagents | Product |
| 2-Iodoaniline, Methyl (chlorosulfonyl)acetate | Pyridine, Acetonitrile | Methyl 2-[N-(2-iodophenyl)sulfamoyl]acetate beilstein-journals.org |
Mechanistic Investigations of Reactions Involving Methyl 2 2 Iodophenyl Acetate Scaffolds
Radical and Radical Anion Mechanisms
The presence of the iodine atom allows for the generation of radical and radical anion intermediates, which are central to the SRN1 (Substitution Radical-Nucleophilic, Unimolecular) mechanism.
The SRN1 reaction is a chain process initiated by the transfer of an electron to the substrate. mdpi.comresearchgate.net For 2-(2-iodophenyl)acetate, these reactions are often performed under photoinitiation in solvents like DMSO or liquid ammonia (B1221849). mdpi.commdpi.com The reaction with carbanions, such as ketone enolate ions, has been studied in detail to produce ε-oxo acids, which are precursors to novel 3-benzazepin-2-ones. mdpi.commdpi.com
The mechanism proceeds through the following key steps, as illustrated in the proposed scheme for the reaction of 2-(2-iodophenyl)acetate ion (5⁻) with ketone enolate ions (2): mdpi.com
Initiation: The reaction is initiated by a photoinduced electron transfer (ET) to the 2-(2-iodophenyl)acetate ion (5⁻), forming a radical dianion (5•²⁻). mdpi.com
Propagation:
Fragmentation: The radical dianion (5•²⁻) undergoes rapid fragmentation of the carbon-iodine bond to yield a distonic aryl radical anion (7) and an iodide ion (I⁻). mdpi.com
Coupling: The aryl radical anion (7) couples with the carbanion nucleophile (e.g., ketone enolate ion 2) to form a new radical dianion intermediate (8). mdpi.com
Electron Transfer: This radical dianion (8) then transfers an electron to a molecule of the starting substrate (5⁻), regenerating the radical dianion (5•²⁻) and forming the ε-oxo acid anion intermediate (9⁻). This step propagates the chain. mdpi.com
Termination: The chain reaction can be terminated by various pathways, such as the aryl radical abstracting a hydrogen atom, which leads to the formation of the reduced, dehalogenated product, phenylacetic acid. mdpi.com
The efficiency of the substitution is influenced by the nature of the carbanion. For instance, reactions with various ketone enolates show a range of yields for the desired ε-oxo acid product.
| Ketone Enolate Ion (Nucleophile) | Substitution Product (ε-oxo acid) | Yield (%) |
| Acetone enolate | 4-oxo-4-phenylbutanoic acid derivative | 86 |
| Acetophenone enolate | 4,5-diphenyl-4-oxobutanoic acid derivative | 78 |
| Methyl isobutyl ketone enolate | 4-methyl-4-(2-methylpropyl)-4-oxobutanoic acid derivative | 57 |
| 3-Pentanone enolate | 4-ethyl-4-oxo-5-phenylhexanoic acid derivative | 55 |
This table presents data on the yields of ε-oxo acids obtained from the photostimulated SRN1 reaction of 2-(2-iodophenyl)acetate ion with various ketone enolate ions. Data sourced from Guastavino et al. (2011). mdpi.com
Photoinitiation is a crucial method for starting SRN1 reactions, as the electron transfer from a ground-state nucleophile to a ground-state aryl halide is often not spontaneous. mdpi.comdiva-portal.org The absorption of UV light provides the necessary energy to facilitate the initial electron transfer. Several electron transfer pathways are possible in these photoinitiated processes:
Electron transfer from the nucleophile to the excited state of the aromatic substrate: The aryl halide absorbs a photon and is promoted to an excited state, which is a much stronger electron acceptor than the ground state. diva-portal.org
Homolytic cleavage of the C-I bond: The excited aryl iodide can undergo direct homolysis of the carbon-iodine bond to form an aryl radical and an iodine atom. diva-portal.org
Electron transfer within an excited charge-transfer complex: The nucleophile and the aryl halide may form a charge-transfer complex (CTC) which, upon excitation, facilitates the electron transfer. diva-portal.org
Once the initial radical anion of the substrate is formed, the SRN1 propagation cycle begins. For the chain to be efficient, the electron transfer from the radical anion of the substitution product to the starting substrate must be thermodynamically favorable. diva-portal.org This means the substrate (ArX) should be a better electron acceptor than the product (ArNu). diva-portal.org If this condition is not met, the chain propagation can become the rate-determining step, and termination reactions become more prevalent. diva-portal.org
Radical translocation, typically involving an intramolecular hydrogen atom transfer (HAT), is a powerful synthetic strategy. While not involving the title compound directly, studies on closely related N-acyl derivatives of o-iodoanilines and o-iodobenzamides provide significant mechanistic insight into this process. mdpi.comrsc.org These reactions rely on the generation of an aryl radical at the C2 position, which then abstracts a hydrogen atom from a remote site within the same molecule. mdpi.com
The general principle involves the formation of an aryl radical from the 2-iodo-phenylamide precursor. This radical then undergoes an intramolecular 1,5- or 1,6-hydrogen atom transfer from the N-alkyl substituent. rsc.orgresearchgate.net For this to occur efficiently, the molecule must adopt a specific conformation that brings the C-H bond of the alkyl group into close proximity with the aryl radical center. mdpi.com
In studies of N,N-disubstituted o-iodobenzamides, the initially formed aryl radicals undergo rapid 1,5-hydrogen-transfer reactions. rsc.org The regioselectivity of this hydrogen abstraction is linked to the rotational isomer (rotamer) population of the starting amide. rsc.org Similarly, for N-alkyl-ortho-iodoarylsulfonamides, radical cascades initiated by aryl radical formation proceed via a 1,6-hydrogen atom transfer, followed by aryl migration and SO2 extrusion. researchgate.net
Structural analyses of cyclo-propane carboxylic acid (2-iodo-phenyl)-methyl-amide reveal a conformation where the methyl-amide group is perpendicular to the benzene (B151609) ring plane, an arrangement that appears well-suited for intramolecular HAT to facilitate a radical translocation reaction. mdpi.com
Transition Metal-Catalyzed Reaction Mechanisms
Methyl 2-(2-iodophenyl)acetate is an excellent substrate for transition metal-catalyzed cross-coupling and cyclization reactions, primarily utilizing palladium catalysts.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating a carbon-carbon bond between an organohalide and an organoboron species. Using this compound as the aryl halide, the reaction follows a well-established catalytic cycle. wikipedia.org
The generally accepted mechanism consists of three main steps: mdpi.comwikipedia.org
Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide (this compound) to a coordinatively unsaturated Pd(0) complex. This step, often rate-determining, breaks the carbon-iodine bond and forms a new organopalladium(II) intermediate. wikipedia.org
Transmetalation: The Pd(II) intermediate reacts with a boronate complex (formed from the boronic acid and a base). In this step, the organic group from the boron atom is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. wikipedia.org
Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, where the two organic ligands couple to form the final biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. mdpi.comwikipedia.org
This sequence allows for the efficient synthesis of a wide variety of 2-arylphenylacetate derivatives, which are valuable synthetic intermediates.
Derivatives of this compound are frequently used in intramolecular cyclization reactions to construct new ring systems. A prominent example is the intramolecular Heck reaction (IMHR). wikipedia.org This reaction involves the coupling of the aryl iodide and an alkene moiety tethered to the acetate (B1210297) side chain. wikipedia.org
The mechanism of the IMHR typically proceeds via a "neutral pathway": wikipedia.org
Oxidative Addition: As with the Suzuki reaction, a Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of the substrate, forming a Pd(II)-aryl complex.
Migratory Insertion (Carbopalladation): The tethered alkene then coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the aryl-palladium bond. This key step forms the new carbon-carbon bond and creates the cyclic structure, resulting in an alkylpalladium(II) intermediate. wikipedia.orgchim.it
β-Hydride Elimination: The final step to regenerate the catalyst is typically a syn-β-hydride elimination. A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is transferred to the metal, forming a palladium-hydride species and creating a double bond within the newly formed ring. The palladium-hydride complex then reductively eliminates to regenerate the Pd(0) catalyst and a proton. wikipedia.org
The regioselectivity of the β-hydride elimination determines the final position of the double bond in the cyclic product. The IMHR is a powerful tool for creating complex polycyclic frameworks from relatively simple linear precursors. chim.it
Ligand-Free Palladium-Catalyzed Double Heck Reactions
The Heck reaction stands as a cornerstone of carbon-carbon bond formation, and its ligand-free variations are of significant industrial and practical interest. rug.nl In the context of scaffolds like this compound, palladium-catalyzed double Heck reactions enable the construction of complex cyclic structures in a single pot. These reactions typically proceed through a tandem sequence involving an initial intermolecular Heck coupling followed by an intramolecular cyclization.
The general mechanism for a Mizoroki-Heck reaction involves several key steps: oxidative addition of the aryl halide (in this case, the iodo-group of the phenylacetate) to a Pd(0) species, migratory insertion of an alkene into the newly formed aryl-palladium bond, and subsequent β-hydride elimination to release the olefinated product and a palladium-hydride species. rsc.org Reductive elimination from this species regenerates the active Pd(0) catalyst. rsc.org
In a ligand-free double Heck reaction, for instance with an acrylate, the process is initiated under similar principles. A proposed pathway for the double Heck-type cyclization of a related N-(o-bromoaryl) acrylamide (B121943) with methyl 2-fluoroacrylate provides a useful model. rsc.org The reaction commences with the addition of a Pd(0) catalyst to the aryl halide. This is followed by the insertion of the first alkene (the acrylate). Instead of β-hydride elimination, the resulting intermediate undergoes an intramolecular C-H activation or a second Heck-type insertion with a pendant alkene, leading to a spirocyclic palladacycle. bohrium.com Subsequent elimination steps then yield the final cyclized product.
The success of ligand-free Heck reactions, particularly with less reactive aryl bromides, often depends on maintaining a low palladium concentration (e.g., 0.01–0.1 mol%). rug.nl At higher concentrations, the palladium(0) has a tendency to aggregate into inactive palladium black, terminating the catalytic cycle. rug.nl It is believed that in these ligand-less systems, palladium nanoparticles or colloids may serve as a reservoir for the catalytically active soluble palladium species. rug.nlresearchgate.net
Table 1: General Conditions for Ligand-Free Double Heck Cyclization The following data is illustrative of typical conditions reported for related substrates.
| Parameter | Condition | Source |
|---|---|---|
| Catalyst | Pd(OAc)₂ | rsc.org |
| Oxidant/Additive | AgOAc | rsc.org |
| Solvent | 1,4-Dioxane | rsc.org |
| Temperature | 90 °C | rsc.org |
Role of Palladium in C-H Olefination with Aryl Iodides
Palladium-catalyzed C-H olefination represents a highly atom-economical method for forming carbon-carbon bonds, directly functionalizing an otherwise inert C-H bond. When using an aryl iodide as the coupling partner, the reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. rsc.org
The accepted mechanism involves the following key roles for palladium:
Oxidative Addition : The cycle begins with the oxidative addition of the aryl iodide (R-I) to a Pd(0) complex, forming a Pd(II) intermediate (R-Pd-I). snnu.edu.cnnih.gov This step is crucial for activating the aryl group.
C-H Activation/Palladation : The arylpalladium(II) species then coordinates to the arene containing the C-H bond to be functionalized. The C-H bond is cleaved in a step often described as a concerted metalation-deprotonation (CMD) event, forming a palladacycle intermediate and releasing HI. snnu.edu.cn In many systems, a directing group on the substrate is essential to position the palladium catalyst, controlling the regioselectivity of the C-H activation. scispace.com
Olefin Insertion : The alkene substrate coordinates to the palladium center of the palladacycle and subsequently undergoes a 1,2-migratory insertion into the Pd-C bond. nih.gov
β-Hydride Elimination : The resulting alkylpalladium(II) intermediate then undergoes β-hydride elimination, which forms the new C=C double bond of the olefinated product and a palladium-hydride species. scispace.comnih.gov This step is often rate-determining. scispace.comrsc.org
Reductive Elimination/Catalyst Regeneration : Finally, reductive elimination of HX (where X is the base or ligand) from the palladium-hydride species regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov
Kinetic studies and isotopic labeling experiments have been instrumental in elucidating these steps, confirming, for example, that C-H bond cleavage is often the rate-determining step in the catalytic cycle. rsc.orgrsc.org
Oxidative Transformations
Mechanism of I₂/DMSO-Mediated Oxidative C-C and C-Heteroatom Bond Formations
The combination of molecular iodine (I₂) and dimethyl sulfoxide (B87167) (DMSO) has emerged as a powerful, eco-friendly, and metal-free oxidative system in organic synthesis. rsc.org This system is highly effective for constructing a variety of C-C and C-heteroatom bonds. nih.govresearchgate.net DMSO often plays multiple roles as a mild oxidant, a solvent, and in some cases, a reactant (e.g., as a methylthiolating reagent). nih.gov
C-C Bond Formation: A common strategy for I₂/DMSO-mediated C-C bond formation involves the in-situ generation of highly reactive α-ketoaldehyde or arylglyoxal intermediates. nih.gov The mechanism generally proceeds via:
α-Iodination : The reaction initiates with the I₂-mediated α-iodination of a ketone, particularly an aryl methyl ketone. nih.govmdpi.com
Kornblum Oxidation : The resulting α-iodo ketone undergoes Kornblum oxidation with DMSO. nih.govmdpi.com In this step, the α-iodo ketone is attacked by the oxygen atom of DMSO, followed by elimination to produce the corresponding α-dicarbonyl compound (e.g., phenylglyoxal) and dimethyl sulfide. nih.gov
Condensation/Cyclization : The highly electrophilic glyoxal (B1671930) intermediate is then trapped in situ by a nucleophile, leading to condensation and subsequent cyclization reactions to form the final carbon skeleton. nih.gov
C-Heteroatom Bond Formation: The I₂/DMSO system also facilitates the formation of C-S, C-N, and C-O bonds through oxidative cross-coupling reactions. mdpi.com A general mechanism involves the reaction of a substrate with iodine to form an iodinated intermediate. researchgate.net This intermediate can then undergo intramolecular cyclization or react with an external heteroatom nucleophile. A key feature of this process is the role of DMSO in regenerating the catalyst. The hydrogen iodide (HI) produced during the reaction is oxidized back to molecular iodine (I₂) by DMSO, thus completing the catalytic cycle and making the process efficient with only a catalytic amount of I₂. mdpi.comresearchgate.net For instance, in the synthesis of 2-arylquinazolin-4(3H)-ones from 2-(benzylamino) benzamides, the proposed mechanism involves the formation of an iodine intermediate, intramolecular elimination of HI to form an imine, cyclization, and subsequent oxidation steps where HI is regenerated to I₂ by DMSO. mdpi.comresearchgate.net
Nucleophilic Substitution and Ester Hydrolysis Pathways
Nucleophilic Substitution
The aryl-iodine bond in this compound is susceptible to nucleophilic substitution, providing a route to introduce a variety of functional groups. While typical aromatic nucleophilic substitutions (SNAAr) are difficult on such an unactivated ring, research on the closely related ethyl 2-(2-iodophenyl)acetate shows that substitution can occur efficiently via a radical-nucleophilic substitution (SRN1) mechanism. researchgate.net
The SRN1 mechanism is a chain reaction involving radical and radical anion intermediates:
Initiation : The reaction is typically initiated by photostimulation (UV light) or a solvated electron, which causes an electron transfer to the aryl iodide, forming a radical anion. researchgate.net
Propagation :
The radical anion fragments, cleaving the carbon-iodine bond to produce an aryl radical and an iodide ion. researchgate.net
This aryl radical then couples with the incoming nucleophile (e.g., a ketone enolate) to form a new radical anion.
This new radical anion transfers its extra electron to another molecule of the starting aryl iodide, propagating the chain and forming the final substitution product. researchgate.net
This pathway has been used to react 2-(2-iodophenyl)acetate with ketone enolates to synthesize ε-oxo acids, which are precursors to 3-benzazepin-2-ones. researchgate.net
Ester Hydrolysis
The methyl ester functional group in this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. libretexts.org To drive the reaction to completion, an excess of water is typically used. libretexts.org The mechanism involves:
Protonation : The carbonyl oxygen is protonated by the acid catalyst (e.g., H₃O⁺), which makes the carbonyl carbon more electrophilic. youtube.com
Nucleophilic Attack : A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.com
Proton Transfer : A proton is transferred from the newly added hydroxyl group to the methoxy (B1213986) group, converting it into a better leaving group (methanol). youtube.com
Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol (B129727).
Deprotonation : The protonated carbonyl of the resulting carboxylic acid is deprotonated by water to regenerate the acid catalyst and give the final product. youtube.com
Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction, driven to completion by the final deprotonation step. savemyexams.com
Nucleophilic Attack : A hydroxide (B78521) ion (⁻OH) acts as a strong nucleophile, directly attacking the carbonyl carbon to form a tetrahedral intermediate with a negative charge on the oxygen. youtube.com
Elimination : The tetrahedral intermediate collapses, ejecting the methoxide (B1231860) ion (⁻OCH₃) as the leaving group to form the carboxylic acid. youtube.com
| Basic (e.g., NaOH, H₂O) | Irreversible; promoted by base (saponification); goes to completion. | Ester + ⁻OH → Carboxylate Salt + Alcohol | youtube.comsavemyexams.com |
Applications of Methyl 2 2 Iodophenyl Acetate As a Versatile Synthetic Building Block
Construction of Diverse Heterocyclic Systems
The ortho-disposed iodo and acetate (B1210297) functionalities on the benzene (B151609) ring of methyl 2-(2-iodophenyl)acetate and its derivatives make it an ideal substrate for cyclization reactions, leading to a range of important heterocyclic scaffolds.
Synthesis of 3-Benzazepin-2-ones
A notable application of 2-(2-iodophenyl)acetic acid, the parent acid of the title methyl ester, is in the synthesis of 3-benzazepin-2-ones. semanticscholar.orgresearchgate.net This seven-membered heterocyclic core is a structural unit found in numerous biologically active molecules. The synthetic strategy involves a two-step sequence beginning with a photostimulated radical nucleophilic substitution (SRN1) reaction between the 2-(2-iodophenyl)acetate ion and various ketone enolates. semanticscholar.orgresearchgate.net This reaction, typically conducted in a solvent like DMSO, forms key ε-oxo acid intermediates. semanticscholar.org
The mechanism proceeds via a chain process initiated by an electron transfer to the aryl iodide, generating a radical anion. semanticscholar.org This radical anion fragments to expel the iodide ion, creating a σ-aryl radical which then couples with the nucleophilic enolate. semanticscholar.org The subsequent step involves the condensation of the purified ε-oxo acids with ammonium (B1175870) acetate in glacial acetic acid to yield the final 3-benzazepin-2-one derivatives in good yields. semanticscholar.orgresearchgate.net
Table 1: Synthesis of ε-oxo Acids (3) via SRN1 Reaction of 2-(2-iodophenyl)acetate (5) with Ketone Enolates (2)
| Entry | Ketone Enolate (2) Derived From | Product | Yield (%) |
|---|---|---|---|
| 1 | Acetone (2a) | {2-[2-(Acetone)-2-oxoethyl]phenyl}acetic acid (3a) | 86 |
| 2 | 1-Adamantyl methyl ketone (2b) | {2-[2-(1-Adamantyl)-2-oxoethyl]phenyl}acetic acid (3b) | 85 |
| 3 | 3,3-Dimethyl-2-butanone (2c) | {2-[2-(3,3-Dimethyl-2-butanone)-2-oxoethyl]phenyl}acetic acid (3c) | 87 |
| 4 | 2-Pentanone (2d) | {2-[2-(2-Pentanone)-2-oxoethyl]phenyl}acetic acid (3d) | 24 |
| 5 | 4-Methyl-2-pentanone (2e) | {2-[2-(4-Methyl-2-pentanone)-2-oxoethyl]phenyl}acetic acid (3e) | 57 |
Data sourced from Guastavino, J. F., et al. (2011). semanticscholar.orgresearchgate.net
Applications in the Synthesis of Indoles and Isoquinolin-1(2H)-ones
The same SRN1 methodology used for benzazepinones has been extended to the synthesis of other significant nitrogen-containing heterocycles, such as indoles and isoquinolin-1(2H)-ones. semanticscholar.orgresearchgate.net The underlying principle remains the coupling of an aryl radical, generated from an ortho-iodoaryl precursor, with a suitable nucleophile, followed by a cyclization event. For instance, the photostimulated reactions of 2-iodobenzamide (B1293540) with ketone enolates have been shown to produce 3-substituted isoquinolin-1(2H)-ones. researchgate.net Similarly, palladium-catalyzed coupling-cyclization reactions of 2-iodosulfanilide with alkynes provide a route to various indole (B1671886) derivatives. arabjchem.org While not always starting directly from this compound, these syntheses underscore the utility of the 2-iodo-phenyl moiety as a linchpin for building these heterocyclic systems through C-C and C-N bond formation. semanticscholar.orgarabjchem.org For example, a convenient copper-catalyzed, two-step, one-pot method has been developed for preparing indolo[1,2-a]quinazoline derivatives starting from substituted N-(2-iodophenyl)acetamides. d-nb.info
Development of Phthalimides and Isobenzofuran-1(3H)-ones
This compound and its close derivatives are also instrumental in the synthesis of phthalimides and isobenzofuran-1(3H)-ones (commonly known as phthalides). Phthalides are readily prepared in good yields from appropriate aromatic precursors. nih.gov One efficient method involves an iodine-promoted cascade cyclization of 2-(3-hydroxy-3,3-diarylprop-1-yn-1-yl)benzoates to produce 2-iodo-spiro[indene-1,1′-isobenzofuran]-3′-ones. rsc.org
In the realm of phthalimide (B116566) synthesis, derivatives of 2-iodophenyl acetamide (B32628) serve as key precursors. For example, (E)-2-(4-((4-(((1,3-dioxoisoindolin-2-yl)imino) methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-iodophenyl) acetamide has been synthesized as part of a library of N-phthalimide-linked 1,2,3-triazole analogues. nih.gov The synthesis of phthalimides often involves the dehydrative condensation of phthalic anhydride (B1165640) with primary amines. jetir.orgsphinxsai.com The use of a precursor like N-(2-iodophenyl) acetamide allows for the introduction of the phthalimide moiety while retaining the reactive iodine handle for subsequent functionalization. nih.gov
Role in Chiral Synthesis and Stereoselective Transformations
Beyond the construction of planar heterocyclic systems, the 2-iodophenyl group plays a crucial role in controlling the three-dimensional arrangement of atoms during synthesis, enabling the creation of specific stereoisomers.
Intermediate in the Chiral Pool Synthesis of Bioactive Molecules (e.g., Radezolid)
In the synthesis of complex, enantiomerically pure pharmaceuticals, the strategy of chiral pool synthesis is often employed, which uses abundant, naturally occurring chiral molecules as starting materials. nih.govwikipedia.org The antibiotic Radezolid, a second-generation oxazolidinone, is a biaryl compound whose synthesis requires the formation of a key carbon-carbon bond between two aromatic rings. researchgate.net The pharmacological activity of such molecules is often dependent on having a single, specific (S)-enantiomer. researchgate.net
While a direct synthesis starting from this compound is not explicitly detailed in all published routes, this compound represents a logical and highly valuable precursor for the biaryl fragment of Radezolid. The aryl-iodide bond is perfectly suited for modern cross-coupling reactions, such as the Suzuki or Negishi coupling, which are workhorse methods for constructing biaryl systems. An appropriately substituted 2-iodophenyl derivative can be coupled with a chiral oxazolidinone-containing boronic acid or organozinc reagent to form the Radezolid core. This approach allows for the late-stage introduction of one of the aryl rings, a convergent strategy that is highly desirable in complex synthesis. nih.gov
Stereoselective Formation of Glycosides utilizing (2-iodophenyl)ethylidene Acetals
A sophisticated application of a derivative of 2-(2-iodophenyl)acetate is seen in the field of carbohydrate chemistry, specifically in stereoselective glycosylation. nih.govacs.orgnih.gov The synthesis of specific glycosidic linkages, such as the β-mannoside bond, is a formidable challenge. To address this, a novel protecting group, the 4,6-O-[1-cyano-2-(2-iodophenyl)ethylidene] acetal (B89532), has been developed. nih.govacs.orgnih.gov This acetal is introduced onto a carbohydrate donor molecule (a thioglycoside) by reacting the corresponding 4,6-diol with triethyl (2-iodophenyl)orthoacetate. nih.govacs.org
This specialized protecting group exerts profound stereocontrol during the glycosylation reaction. nih.gov It effectively shields one face of the molecule, directing the incoming alcohol (the glycosyl acceptor) to the opposite face, resulting in strong β-selectivity for mannoside donors. nih.govacs.orgnih.gov Furthermore, after the glycosidic bond is formed, the 2-iodophenyl group can participate in a subsequent tin-mediated radical fragmentation. nih.govacs.org This process cleaves the acetal and reduces the C6 position, providing a high-yield route to the synthetically valuable β-rhamnopyranosides, which are 6-deoxy sugars. nih.govresearchgate.net This dual function—first as a stereodirecting group and then as a handle for regioselective deoxygenation—highlights the remarkable utility of the 2-iodophenyl moiety in complex stereoselective synthesis. nih.gov
Table 2: Glycosylation Reactions with [1-cyano-2-(2-iodophenyl)]ethylidene Protected Donors
| Donor | Acceptor | Procedure | Product Ratio (β:α) | Combined Yield (%) |
|---|---|---|---|---|
| Phenyl 2,3-di-O-benzyl-4,6-O-[1-cyano-2-(2-iodophenyl)ethylidene]-1-thio-α-D-mannopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | B | >20:1 | 85 |
| Phenyl 2,3-di-O-benzyl-4,6-O-[1-cyano-2-(2-iodophenyl)ethylidene]-1-thio-α-D-mannopyranoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | A | >20:1 | 88 |
| Phenyl 2,3-di-O-benzyl-4,6-O-[1-cyano-2-(2-iodophenyl)ethylidene]-1-thio-α-D-mannopyranoside | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | B | >20:1 | 87 |
Procedure A: Tf₂O added at -78 °C. Procedure B: Tf₂O added at -78 °C, warmed to -20 °C, then cooled again for acceptor addition. Data sourced from Crich, D., & Bowers, A. A. (2006). nih.govacs.org
Regioselective Reductive Radical Fragmentation for Deoxy-Sugar Synthesis
The structural motif of 2-(2-iodophenyl)acetate is integral to advanced strategies for the synthesis of deoxy sugars, which are critical components of many biologically active molecules, including antibiotics and bacterial capsular polysaccharides. nih.gov Specifically, derivatives of 2-(2-iodophenyl)acetate are used to create acetal protecting groups that facilitate highly selective deoxygenation reactions.
One such application involves the use of a 4,6-O-[1-cyano-2-(2-iodophenyl)ethylidene] acetal on thioglycoside donors. beilstein-journals.orgfluorochem.co.uk This protecting group is designed to control stereoselectivity during glycosylation and then to direct a regioselective reductive fragmentation. After the desired glycosidic bond is formed, a tin-mediated radical fragmentation is initiated. beilstein-journals.orgfluorochem.co.uk The process typically involves tributyltin hydride and a radical initiator like AIBN. nih.gov This generates an aryl radical from the carbon-iodine bond, which then triggers the fragmentation of the acetal ring, leading specifically to the formation of a 6-deoxy sugar. nih.govbeilstein-journals.org
This method has proven highly effective for producing synthetically challenging β-rhamnopyranosides from mannopyranoside precursors with strong β-selectivity. beilstein-journals.orgfluorochem.co.uk The strategy is also applicable to the glucose series, yielding α-quinovosides. beilstein-journals.orgfluorochem.co.uk However, in the galactose series, the radical fragmentation is less selective, resulting in a mixture of 4- and 6-deoxy products. beilstein-journals.orgfluorochem.co.uk
A related strategy employs a 2-(2-iodophenyl)ethylthiocarbonyl ester. This group is stable during glycosylation and subsequently directs a reductive radical fragmentation to create the 6-deoxy derivative. nih.gov These methods highlight the utility of the 2-iodophenyl moiety in complex carbohydrate chemistry, providing a reliable pathway to valuable deoxy sugars. nih.govbeilstein-journals.org
| Starting Pyranoside Series | Primary Deoxy-Sugar Product | Selectivity | Reference |
|---|---|---|---|
| Mannopyranoside | β-Rhamnopyranoside (6-deoxy) | High | beilstein-journals.orgfluorochem.co.uk |
| Glucopyranoside | α-Quinovoside (6-deoxy) | High | beilstein-journals.orgfluorochem.co.uk |
| Galactopyranoside | Mixture of 4- and 6-deoxy products | Unselective | beilstein-journals.orgfluorochem.co.uk |
Precursors for Advanced Organic and Medicinal Chemistry
This compound is a key starting material for synthesizing a wide array of complex molecules used in medicinal chemistry and pharmaceutical development. Its utility stems from the reactivity of the aryl-iodide bond, which allows for the construction of intricate molecular architectures.
Synthesis of Nonproteinogenic Amino Acids
Nonproteinogenic amino acids (npAAs), which are amino acids not found in the standard genetic code, are of growing importance as building blocks for advanced pharmaceuticals and tools for synthetic biology. sigmaaldrich.com The synthesis of these novel amino acids often relies on versatile starting materials that can be elaborated into the desired structures. While direct synthesis from this compound is not explicitly detailed in the surveyed literature, the use of structurally analogous compounds is well-documented, establishing a strong precedent for its potential in this field.
For example, compounds such as 2-amino-2-(2-iodophenyl)acetic acid hydrochloride and 2-(((benzyloxy)carbonyl)amino)-2-(3-iodophenyl)acetic acid are available as precursors for further modification. fluorochem.co.uksigmaaldrich.com Furthermore, palladium-catalyzed C-H bond functionalization methods utilize aryl iodides like iodobenzene (B50100) and 2-iodonaphthalene (B183038) to arylate natural amino acid derivatives, creating a variety of substituted phenylalanine analogs. nih.gov These established routes, which rely on the reactivity of an iodophenyl group, underscore the potential of this compound to serve as a precursor for novel nonproteinogenic amino acids through similar cross-coupling or functionalization strategies.
Preparation of Fluorinated Amino Acid Derivatives
Fluorinated amino acids are crucial in medicinal chemistry and protein engineering, as the introduction of fluorine can significantly alter a molecule's biological properties. beilstein-journals.orgnih.gov The synthesis of these compounds often involves building blocks containing both fluorine and a reactive group for further modification.
While the direct use of this compound in this context is not specified, a closely related compound, 2-Fluoro-4-iodo phenyl acetic acid methyl ester, has been successfully employed to create fluorinated phenylalanine derivatives. This demonstrates that the iodophenylacetate scaffold is a viable platform for such syntheses. The presence of the iodine atom allows for coupling reactions, while the fluorine atom is incorporated into the final amino acid structure. This application of a similar molecule implies that this compound could be a valuable precursor for preparing specific iodinated or further functionalized aromatic amino acids, which could then potentially undergo fluorination steps.
Contribution to the Synthesis of Alpha-Aryl Ketones
This compound, or more specifically its corresponding carboxylate anion, is a key reactant in the synthesis of ε-oxo acids, which are precursors to α-aryl ketones and heterocyclic systems like 3-benzazepin-2-ones. bldpharm.com The synthesis proceeds via a photostimulated radical nucleophilic substitution (SRN1) reaction. bldpharm.com
In this process, the 2-(2-iodophenyl)acetate ion reacts with ketone enolate ions in a solvent like DMSO. bldpharm.com The reaction is initiated by light, which promotes an electron transfer to form a radical anion intermediate. This intermediate then fragments, losing the iodide ion to form an aryl radical, which subsequently couples with the enolate nucleophile to form the ε-oxo acid product. bldpharm.com This method provides a direct route to attach a ketone-containing side chain to the phenylacetic acid backbone.
| Ketone Enolate Ion | Primary Product | Yield | Reference |
|---|---|---|---|
| Acetone enolate | ε-Oxo acid | 82% (in NH₃(l)) | bldpharm.com |
| Methyl isobutyl ketone enolate | ε-Oxo acid | 57% (in DMSO) |
Precursors for Radiopharmaceuticals (Implied from related iodophenyl compounds)
Iodophenyl compounds are critical precursors for the synthesis of radiopharmaceuticals used in medical imaging techniques like Single-Photon Emission Computed Tomography (SPECT). fu-berlin.de The carbon-iodine bond allows for the introduction of radioactive iodine isotopes, such as 123I or 131I. Although this compound is not explicitly named in all applications, its ethyl ester counterpart, Ethyl 2-(2-iodophenyl)acetate, is noted for its use in preparing radiolabeled compounds for biological studies. bldpharm.com
The general principle involves replacing the stable iodine atom with a radioactive one or using the iodophenyl group as a building block to construct a larger molecule that will later be radiolabeled. For example, (4-iodophenyl)aryliodonium salts are used as precursors for radiofluorination and other reactions to produce imaging agents. acs.org Similarly, various radioiodinated (iodophenyl)-containing molecules have been synthesized and evaluated as potential radiopharmaceuticals for brain imaging or targeting specific receptors. bldpharm.com The presence of the iodophenyl moiety in this compound makes it an implied candidate for such applications, serving as a foundational structure for the development of novel SPECT imaging agents.
Intermediate in Diclofenac Production (using potassium 2-(2-iodophenyl)acetate)
One of the significant industrial applications of the 2-(2-iodophenyl)acetate structure is in the synthesis of Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). An improved synthesis method for Diclofenac involves the reaction between 2,6-dichloroaniline (B118687) and potassium 2-(2-iodophenyl)acetate. This reaction is a condensation or coupling process, often catalyzed by copper powder or copper iodide.
This synthetic route is considered an advancement over older methods, offering potentially higher yields. This compound is a direct precursor to the potassium salt via simple hydrolysis, making it a key intermediate in this manufacturing process. The reaction connects the 2,6-dichlorophenylamino group to the phenylacetic acid backbone, forming the core structure of Diclofenac.
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. These calculations, based on the principles of quantum mechanics, can determine molecular geometries, vibrational frequencies, and electronic characteristics with a high degree of accuracy.
Density Functional Theory (DFT) for Molecular Geometry and Vibrational Spectra Prediction
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry and vibrational spectra of organic compounds like Methyl 2-(2-iodophenyl)acetate. mdpi.com
DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can optimize the molecular geometry to its lowest energy state. mdpi.com These calculations provide precise bond lengths, bond angles, and dihedral angles. For instance, computational modeling can predict the dihedral angle of derivatives of this compound.
Furthermore, the vibrational frequencies calculated through DFT can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular vibrations. This comparative analysis validates the calculated structure and provides a deeper understanding of the molecule's vibrational modes.
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Quantum chemical calculations provide access to key electronic parameters. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com
For compounds like this compound, understanding the distribution and energies of these frontier orbitals is essential for predicting their behavior in chemical reactions. For example, in the context of designing new materials or drugs, these parameters can help in understanding intermolecular interactions. srce.hr
Molecular Dynamics and Docking Simulations
Molecular dynamics (MD) and docking simulations are powerful tools for studying the behavior of molecules in a biological environment and for predicting their interactions with specific protein targets.
Investigation of Molecular Interactions with Biological Targets
Molecular docking studies have been employed to investigate the interaction of derivatives of this compound with various biological targets. These simulations predict the preferred binding orientation of a ligand to a protein, forming a stable complex. For instance, derivatives of this compound have been studied for their potential interaction with key bacterial enzymes. In silico studies can reveal favorable interactions that suggest a mechanism for observed biological activities.
While specific docking studies on this compound with Methionine Synthase and Acetylcholinesterase are not extensively documented in the provided context, the methodology is widely applied to similar compounds. For example, docking studies on related benzimidazole (B57391) derivatives have been performed to understand their binding modes. impactfactor.orgjchemlett.com The general approach involves placing the ligand in the active site of the protein and calculating the binding energy for various conformations.
Prediction of Binding Affinities and Pharmacological Activity
Following docking, molecular dynamics simulations can be used to assess the stability of the ligand-protein complex over time. researchgate.net These simulations provide insights into the dynamic nature of the interactions and can be used to calculate binding free energies, which are more accurate predictors of binding affinity than docking scores alone. Methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) are often used for this purpose. researchgate.net
By predicting the binding affinity of a compound to a specific biological target, these computational methods can help in forecasting its potential pharmacological activity. For instance, the predicted ability of a molecule to bind strongly and specifically to the active site of an enzyme can suggest its potential as an inhibitor. researchgate.net
Reaction Pathway Simulations and Transition State Analysis
Computational chemistry can also be used to model chemical reactions, providing detailed information about reaction mechanisms, intermediates, and transition states.
Research into the photostimulated reactions of the 2-(2-iodophenyl)acetate ion with carbanions has proposed a reaction mechanism involving radical and radical anion intermediates. semanticscholar.orgresearchgate.net This SRN1 mechanism involves the fragmentation of the C-I bond to form a distonic radical anion, which then couples with a nucleophile. semanticscholar.org
While the provided search results focus on the mechanistic proposal based on experimental outcomes, detailed computational simulations of the reaction pathway and transition state analysis for this compound specifically are not explicitly detailed. However, computational analysis has been used to confirm that chair-like transition states are favored over boat-like transition states in related rearrangement reactions. bath.ac.uk Such theoretical studies are crucial for understanding the energetics of the reaction, identifying the rate-determining step, and explaining the observed product distributions. Transition state theory can be applied to calculate reaction rates, providing a more complete picture of the reaction dynamics.
Biological and Pharmacological Research Perspectives on Methyl 2 2 Iodophenyl Acetate Derivatives
Investigation of Biochemical Mechanisms
The unique chemical structure of methyl 2-(2-iodophenyl)acetate derivatives makes them valuable tools for studying biochemical processes. Their reactivity and structural similarities to endogenous molecules allow them to participate in or interfere with various biological pathways.
Enzyme-Catalyzed Reactions and Substrate Mimicry
The study of enzyme-catalyzed reactions is fundamental to understanding biological processes. nih.gov this compound and its derivatives are utilized in this field due to their ability to act as substrates or inhibitors in enzymatic reactions. The ester and iodo-substituted phenyl groups provide specific sites for enzyme recognition and catalysis.
Research in this area often involves investigating how enzymes recognize and transform these synthetic substrates. This can provide insights into the enzyme's active site, catalytic mechanism, and substrate specificity. nih.govmdpi.com By mimicking natural substrates, these compounds can be used to probe the function of various enzymes, including hydrolases that act on ester bonds. The iodine atom can also serve as a useful label or a site for further chemical modification to create more complex molecular probes.
Probing Biological Pathways involving Aromatic Esters
Aromatic esters are a class of compounds that participate in numerous biological pathways. vulcanchem.com Derivatives of this compound serve as valuable tools for elucidating these pathways. By introducing these compounds into biological systems, researchers can track their metabolism, identify the enzymes that act upon them, and understand their downstream effects. This approach helps to map out metabolic and signaling pathways that involve the synthesis or degradation of aromatic esters.
Studies in Cancer Biology Research
The potential of this compound derivatives as anti-cancer agents has been a significant focus of research. biosynth.com These compounds have been shown to interfere with several key processes involved in cancer cell proliferation and survival.
Mechanism of Estrogen Receptor Binding and Antagonism
The estrogen receptor (ER) is a key target in the treatment of certain types of breast cancer. nih.gov this compound has been identified as an agent that can bind to estrogen receptors, acting as an antagonist. biosynth.com This antagonistic activity blocks the interaction of the receptor with its natural ligand, estradiol, thereby inhibiting the growth-promoting signals that drive the proliferation of ER-positive cancer cells, such as those found in the MCF-7 breast cancer cell line. biosynth.comnih.gov The stereoselective nature of this interaction suggests a specific binding mode within the ligand-binding domain of the estrogen receptor. biosynth.com
Derivatives of this compound are being investigated to enhance their binding affinity and antagonistic potency. For instance, the development of Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders/Downregulators (SERDs) has been a major area of research, with the aim of creating more effective and tissue-selective therapies. nih.govbiorxiv.org
Inhibition of Cell Cycle Progression and Induction of Apoptosis in Cancer Cell Lines
A hallmark of cancer is uncontrolled cell division, which is governed by the cell cycle. Research has demonstrated that this compound and its derivatives can inhibit cell cycle progression in cancer cells. biosynth.com This disruption of the cell cycle can lead to the induction of apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. biosynth.comuzh.ch
Studies on various cancer cell lines, including the MDA-MB-231 breast cancer line, have shown that these compounds can stimulate apoptosis. biosynth.com The induction of apoptosis is a desirable outcome in cancer therapy, and understanding the molecular pathways through which these compounds trigger this process is an active area of investigation. This often involves examining the expression and activity of key apoptotic proteins, such as caspases and members of the Bcl-2 family. researchgate.netmdpi.com
Targeting Methionine Synthase in Cancer Cells
Methionine synthase is a critical enzyme in one-carbon metabolism, which is essential for the synthesis of nucleotides and other vital cellular components. biorxiv.org Cancer cells often exhibit an increased dependence on methionine, making the enzymes in this pathway attractive therapeutic targets. mdpi.com Inhibiting methionine synthase can disrupt folate and methionine metabolism, leading to a halt in cancer cell proliferation. biorxiv.org
While direct studies on this compound targeting methionine synthase are not prevalent, the broader strategy of targeting this enzyme is a key area of cancer research. biorxiv.orgnih.gov The development of inhibitors for methionine aminopeptidase (B13392206) 2 (MetAP2), another enzyme involved in protein modification, has been pursued for the treatment of cancer and other diseases. nih.gov The structural features of this compound could potentially be adapted to design inhibitors for enzymes within the methionine metabolic pathway.
Table 1: Investigated Biological Activities of this compound Derivatives
| Research Area | Specific Target/Process | Observed Effect | Cancer Cell Line(s) |
|---|---|---|---|
| Biochemical Mechanisms | Enzyme-Catalyzed Reactions | Substrate Mimicry | N/A |
| Biological Pathways | Probing of Aromatic Ester Pathways | N/A | |
| Cancer Biology | Estrogen Receptor | Binding and Antagonism | MCF-7 biosynth.com |
| Cell Cycle and Apoptosis | Inhibition of Progression, Induction of Apoptosis | MDA-MB-231 biosynth.com | |
| Methionine Metabolism | Potential for Targeting Methionine Synthase | General Cancer Cell Dependency biorxiv.orgmdpi.com |
Exploration of Anti-inflammatory Mechanisms (e.g., VLA-4 Inhibition)
The anti-inflammatory potential of derivatives related to this compound has been a subject of scientific investigation. Research suggests that these compounds may exert their effects through various mechanisms, including the inhibition of key molecules involved in the inflammatory cascade.
One of the promising mechanisms is the inhibition of Very Late Antigen-4 (VLA-4). VLA-4 is an integrin protein found on the surface of leukocytes that plays a crucial role in cell adhesion and migration to sites of inflammation. By blocking the action of VLA-4, it is possible to prevent the accumulation of inflammatory cells, thereby reducing the inflammatory response. This approach is considered a valuable strategy for treating a range of inflammatory and autoimmune diseases. google.com
Studies on compounds structurally similar to this compound have highlighted their potential as VLA-4 inhibitors. For instance, research on derivatives of 2-Fluoro-4-iodo phenyl acetic acid methyl ester has indicated potential anti-inflammatory properties through mechanisms that involve VLA-4 inhibition. These findings suggest that the core structure of iodinated phenyl acetic acid esters could be a key pharmacophore for the design of new anti-inflammatory drugs.
The development of selective VLA-4 inhibitors is a significant area of pharmaceutical research. Compounds that can effectively block the VLA-4-mediated cell adhesion are being explored for the treatment of conditions such as asthma, rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis. google.comgoogle.com The exploration of this compound derivatives in this context could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Larvicidal Activity and Proposed Molecular Targets (e.g., Acetylcholinesterase)
In the search for new and effective methods to control disease vectors, various chemical compounds are being investigated for their larvicidal properties. Derivatives of this compound are among the classes of molecules that have shown promise in this area. The ability to eliminate mosquito larvae, for instance, is a critical strategy in preventing the spread of diseases like malaria and dengue fever.
The proposed mechanism of action for the larvicidal activity of many synthetic compounds is the inhibition of acetylcholinesterase (AChE). scielo.br AChE is a crucial enzyme in the central nervous system of insects, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an accumulation of acetylcholine, causing continuous nerve impulses, paralysis, and ultimately, the death of the larva. mdpi.com
Several studies on heterocyclic compounds with structural similarities to derivatives of this compound have demonstrated significant larvicidal activity, with evidence pointing towards AChE as the molecular target. For example, a series of 2-aryl-1,2-dihydroquinazolin-4-one derivatives were synthesized and showed notable larvicidal effects against Anopheles arabiensis, the malaria vector. mdpi.comresearchgate.net Computational modeling in this study supported the idea that these compounds bind favorably to the acetylcholinesterase enzyme. mdpi.comresearchgate.net
Similarly, another study on ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine derivatives reported high larvicidal mortality rates. malariaworld.org Computational analysis in this research also suggested that acetylcholinesterase is a plausible molecular target for these compounds. malariaworld.org Furthermore, research into methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate (B1210297) derivatives has identified a new class of potent acetylcholinesterase inhibitors. nih.gov
These findings collectively suggest that the chemical scaffold of this compound derivatives could be a valuable starting point for developing new larvicidal agents that act by inhibiting acetylcholinesterase.
Compound Data
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Iodoarylation Reactions
The carbon-iodine bond in Methyl 2-(2-iodophenyl)acetate is a key functional group that enables a wide array of chemical transformations. A significant area of future research is the development of more efficient, selective, and sustainable catalytic systems for iodoarylation reactions. Traditional palladium- and copper-catalyzed cross-coupling reactions are continuously being improved, but emerging strategies are gaining prominence.
Future research aims to:
Enhance Catalyst Efficiency: Develop catalysts that operate at lower temperatures and with lower catalyst loadings, reducing both cost and environmental impact. rsc.org For instance, copper-based systems using ligands like methyl 2-methoxybenzoate (B1232891) are being optimized for intramolecular cyclizations under milder conditions. rsc.org
Explore Alternative Activation Methods: Investigate transition-metal-free activation strategies. nih.govacs.org These methods can involve photoinduced electron transfer, the use of hypervalent iodine reagents, or base-mediated aryne generation, offering green alternatives to metal-based catalysis. nih.govacs.org For example, systems using o-diiodoarenes and sodium hydride have been shown to generate arynes for the synthesis of thioethers. researchgate.net
Achieve Asymmetric Catalysis: Design chiral catalysts capable of inducing enantioselectivity in reactions involving the iodoaryl group. Research into ortho-substituted iodobenzene (B50100) catalysts for reactions like asymmetric bromination highlights the potential for creating chiral centers with high precision. core.ac.uk
These advancements will provide more powerful tools for chemists to utilize this compound in complex molecular architectures.
Expanding the Scope of Heterocycle Synthesis
This compound and its parent acid, 2-(2-iodophenyl)acetic acid, are valuable precursors for the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and functional materials. researchgate.net Research is actively expanding the variety of heterocycles that can be synthesized from this starting material.
Key areas of expansion include:
Nitrogen-Containing Heterocycles: The synthesis of 3-benzazepin-2-ones has been demonstrated through a strategy involving a photostimulated SRN1 reaction followed by a condensation reaction. researchgate.netsemanticscholar.org Future work aims to broaden this methodology to create a wider range of N-heterocycles, which are prevalent in bioactive natural products and therapeutic agents. researchgate.netsemanticscholar.org
Sulfur-Containing Heterocycles: Copper-catalyzed reactions of o-substituted aryl iodides with sulfur sources are being used to construct sulfur-containing rings like benzothiazoles. beilstein-journals.org This provides a direct route to important scaffolds in medicinal and materials chemistry. beilstein-journals.org
Selenium-Containing Heterocycles: Recent studies have shown that elemental selenium can be used in copper-catalyzed reactions with 2-(2-iodophenyl)-1H-indoles to afford novel benzoselenopheno[3,2-b]indole derivatives. mdpi.com This opens a new frontier for creating selenium-containing heterocycles with unique electronic and biological properties. mdpi.com
The following table summarizes some of the heterocyclic systems synthesized from 2-(2-iodophenyl)acetic acid or its derivatives.
| Heterocycle Class | Synthetic Method | Catalyst/Reagent | Reference |
| 3-Benzazepin-2-ones | Radical Nucleophilic Substitution (SRN1) & Condensation | Photoinitiation, Ketone Enolates | semanticscholar.org, researchgate.net |
| 2-Methylbenzothiazole | Copper-Catalyzed Cyclization | CuI, Potassium Thioacetate | beilstein-journals.org |
| Benzoselenopheno[3,2-b]indoles | Copper-Catalyzed Annulation | CuI, Elemental Selenium | mdpi.com |
| Fused-Ring Heterocycles | Imino Diels-Alder & Intramolecular Heck Reaction | Palladium Catalysis | whiterose.ac.uk |
Advanced Materials Science Applications (e.g., Polymers, Coatings)
While primarily explored in organic synthesis and medicinal chemistry, the structural features of this compound suggest its potential as a monomer or key intermediate in materials science. oatext.comopenaccessjournals.com The combination of a reactive iodine atom and a phenylacetate (B1230308) group makes it a candidate for creating functional polymers, coatings, and other advanced materials.
Emerging research avenues in this domain include:
Functional Polymers: The iodo- group can serve as a handle for polymerization via cross-coupling reactions, similar to how other aryl halides are used. This could lead to the development of novel conjugated polymers with specific electronic or optical properties, potentially useful in organic electronics. openaccessjournals.com
Specialty Coatings: The ester functionality is common in coating formulations. eastman.com Derivatives of this compound could be incorporated into polymer backbones to create specialty coatings with enhanced properties such as high refractive index (due to the iodine atom) or improved adhesion.
Photoresponsive Materials: The aromatic structure is related to other molecules, like fluorenylideneacetates, which are used in the development of photoresponsive materials and polycyclic aromatic hydrocarbons. This suggests that derivatives of this compound could be explored for similar applications in molecular switches or data storage.
This area remains largely untapped, representing a significant opportunity for future investigation.
Computational Design and Optimization of New Derivatives
Computational chemistry is becoming an indispensable tool in modern chemical research, allowing for the rational design and optimization of molecules before their synthesis. This approach is being applied to guide the development of new derivatives of this compound for specific applications, particularly in drug discovery.
The workflow typically involves:
In Silico Design: Creating virtual libraries of derivatives by modifying the core structure of this compound with various functional groups.
Molecular Modeling: Using software to calculate the optimized three-dimensional geometries and electronic properties of these new derivatives. For example, methods like the RHF method and AM1 Hamiltonian are used to find the most stable conformers of molecules. nih.gov
Predictive Docking: Simulating how these designed derivatives will bind to the active sites of biological targets, such as enzymes or receptors. This helps in prioritizing candidates that are most likely to exhibit the desired biological activity. nih.gov
Structure-Activity Relationship (SAR) Analysis: Combining computational predictions with experimental data from synthesized compounds to build robust models that guide further optimization. nih.govacs.org The synthesis and testing of a library of compounds can validate and refine the computational models, leading to more potent and selective molecules. acs.org
This computational-first approach accelerates the discovery process, reduces waste, and allows for a more targeted exploration of chemical space.
Targeted Exploration of Biological Pathways and Therapeutic Potentials
Derivatives of this compound are being investigated for their potential to modulate various biological pathways, making them interesting candidates for therapeutic development. The core structure serves as a scaffold that can be elaborated to target specific proteins implicated in disease.
Current research is focused on several key areas:
Cancer Therapy: Some research suggests that this compound itself may act as an alkylating agent that inhibits cancer cell growth by binding to estrogen receptors. biosynth.com Furthermore, derivatives are being designed as inhibitors for other cancer-related targets. For instance, inhibitors of the SHP2 phosphatase, which is involved in cell growth signaling pathways, have been developed using a structure-guided approach where various phenyl groups are explored on the inhibitor scaffold. nih.govacs.org
Adenosine (B11128) Receptor Antagonism: Derivatives containing the 2-iodophenylacetyl group have been synthesized and tested for their activity at adenosine receptors. nih.gov Notably, an N5-(2-iodophenyl)acetyl derivative of a triazoloquinazoline compound was found to be highly selective for the A2A adenosine receptor subtype, which is a target for various neurological and inflammatory conditions. nih.gov
Enzyme Inhibition: The general structure is a common starting point for creating inhibitors of various enzymes. For example, libraries of pyrido[2,3-d]pyrimidines, which can be synthesized from iodo-aromatic precursors, have been explored as potent inhibitors of tyrosine kinases, a major class of drug targets in oncology. mdpi.com
The therapeutic potential of this chemical family is actively being explored, with a focus on creating highly selective and potent drug candidates.
| Biological Target/Pathway | Investigated Effect | Potential Therapeutic Area | Derivative Class | Reference |
| Estrogen Receptors | Inhibition of cancer cell growth | Breast Cancer | Alkylating agents | biosynth.com |
| A2A Adenosine Receptor | Selective antagonism | Neurological/Inflammatory Disorders | N5-(2-iodophenyl)acetyl derivatives | nih.gov |
| SHP2 Phosphatase | Inhibition of enzyme activity | Cancer, Leukemia | Hydroxyindole carboxylic acids | nih.gov, acs.org |
| Tyrosine Kinases | Inhibition of enzyme activity | Cancer, Angiogenesis | Pyrido[2,3-d]pyrimidines | mdpi.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 2-(2-iodophenyl)acetate, and how are reaction conditions optimized?
- The compound is synthesized via photostimulated SRN1 reactions using 2-(2-iodophenyl)acetate ions and carbanions derived from ketones. Key solvents include liquid ammonia (NH₃) or dimethyl sulfoxide (DMSO), with tert-butyl peroxide as an initiator. Optimization involves adjusting solvent polarity (e.g., DMSO improves solubility for rigid substrates like adamantyl derivatives) and irradiation time (typically 60–120 minutes). Reaction progress is monitored via ¹H NMR and GC-MS .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- ¹H/¹³C NMR : Identifies chemical shifts (e.g., ester carbonyl at ~170 ppm in ¹³C NMR) and coupling constants.
- GC-MS/HRMS : Confirms molecular weight and fragmentation patterns (e.g., M⁺ peaks at 192–276 m/z).
- Radial TLC/Column Chromatography : Purification using gradients like petroleum ether/diethyl ether (80:20 → 0:100) ensures >95% purity. Internal standards in NMR quantify yields .
Q. How does solvent choice influence the reaction outcomes in SRN1 mechanisms?
- NH₃(l) supports high yields (e.g., 80% for ε-keto acids) but limits substrate solubility (e.g., adamantyl derivatives). DMSO enhances flexibility, enabling reactions with bulky carbanions (e.g., 55% yield for 3b). Solvent polarity also affects competing pathways: NH₃ favors substitution, while DMSO may increase reduction byproducts (e.g., compound 6) .
Advanced Research Questions
Q. How do competing pathways (substitution vs. reduction) in SRN1 reactions impact product distribution?
- Radical anion intermediates (e.g., 7) undergo either coupling with carbanions (yielding ε-keto acids like 3a–f) or hydrogen abstraction (producing reduced substrates like 6). Inhibitors like 1,3-dinitrobenzene suppress substitution, confirming the radical chain mechanism. Yields are controlled by solvent (DMSO increases reduction) and substrate steric effects .
Q. What strategies enable one-pot synthesis of benzazepinones from this compound?
- Sequential SRN1 coupling and cyclization are achieved by adding NH₄OAc/CH₃COOH to crude ε-keto acids (e.g., 3a). Reflux (120 minutes) forms 3-benzazepin-2-ones (e.g., 4a–f) in 18–66% yield. Key challenges include minimizing side reactions (e.g., over-oxidation) and optimizing stoichiometry of ketone enolates (e.g., 2a–f) .
Q. How can NMR data contradictions arise during structural elucidation of derivatives like 4-ethyl-1,3-dihydro-2H-3-benzazepin-2-one (4d)?
- Unexpected peaks may stem from tautomerism (e.g., keto-enol equilibria) or impurities from incomplete purification. For example, residual ethyl acetate in 4d’s ¹H NMR (~1.2 ppm) requires re-chromatography. HRMS (e.g., [M+Na]⁺ = 210.0906) resolves ambiguities in molecular formula .
Q. What role do substituents (e.g., adamantyl) play in modulating bioactivity of this compound derivatives?
- Rigid, lipophilic groups like adamantyl enhance membrane permeability and target binding (e.g., enzyme inhibition). However, steric hindrance can reduce reaction efficiency (e.g., 45% yield for 4b vs. 69% for 4a). Computational modeling (e.g., logP calculations) guides substituent selection for drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
